molecular formula C12H20N2O5S B3033249 Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate CAS No. 1007921-36-9

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

Cat. No.: B3033249
CAS No.: 1007921-36-9
M. Wt: 304.36 g/mol
InChI Key: JDKJHAIDSWRPEG-UHFFFAOYSA-N
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Description

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is a chemical compound with the molecular formula C12H20N2O5S and a molecular weight of 304.3626 g/mol . This compound is characterized by its thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of tert-butylamino and carbonyl groups further adds to its chemical complexity and potential reactivity.

Scientific Research Applications

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate typically involves the reaction of appropriate thiazolane precursors with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents such as ether or tetrahydrofuran under an inert atmosphere.

    Substitution: Halides, alkoxides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkoxylated derivatives

Mechanism of Action

The mechanism of action of Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolane ring and tert-butylamino group allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 3-[(methylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
  • Dimethyl 3-[(ethylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate
  • Dimethyl 3-[(isopropylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate

Uniqueness

Dimethyl 3-[(tert-butylamino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate is unique due to the presence of the bulky tert-butylamino group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds with smaller substituents.

Properties

IUPAC Name

dimethyl 3-(tert-butylcarbamoyl)-1,3-thiazolidine-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S/c1-12(2,3)13-11(17)14-7(9(15)18-4)6-20-8(14)10(16)19-5/h7-8H,6H2,1-5H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKJHAIDSWRPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1C(CSC1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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